molecular formula C20H18O5 B2909170 5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477863-06-2

5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2909170
CAS RN: 477863-06-2
M. Wt: 338.359
InChI Key: XVXIEQUZESIWPK-UHFFFAOYSA-N
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Description

The compound “5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a complex organic molecule. It contains a 1,3-dioxane-4,6-dione ring which is a cyclic structure with two carbonyl (C=O) groups and an oxygen atom in the ring . This ring is substituted with a benzyl group (a benzene ring attached to a CH2 group) at the 4th position . The benzyl group is further substituted with an oxy group at the 4th position .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclic dioxane ring and the benzyl group. The presence of the carbonyl groups in the ring and the oxy group in the benzyl group would also contribute to the complexity of the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some possible properties could include its melting point, boiling point, density, and solubility in various solvents .

Scientific Research Applications

5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and oxazoles. It has also been used in the synthesis of various pharmaceuticals, such as antifungal and anti-inflammatory agents. Additionally, it has been used in the synthesis of various organic materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It has also been suggested that the compound may act as an agonist of certain receptors, such as the serotonin 5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dioneHT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione have not yet been fully studied. However, it has been suggested that the compound may have anti-inflammatory, anti-fungal, and anti-tumor effects. Additionally, it has been suggested that the compound may have neuroprotective and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione in laboratory experiments include its availability, low cost, and stability. Additionally, the compound is relatively easy to synthesize and has a wide range of potential applications. However, the compound is also limited by its low solubility in water and its relatively low potency.

Future Directions

The potential future directions for 5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various pharmaceuticals, polymers, and dyes. Additionally, further research into the compound’s solubility and potency could lead to new and improved applications.

Synthesis Methods

5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized in a three-step process. The first step involves the reaction of 4-benzyloxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as potassium carbonate. The second step involves the reaction of the resulting product with 1-bromobutane, followed by the third step which involves the hydrolysis of the resulting product.

properties

IUPAC Name

2,2-dimethyl-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-20(2)24-18(21)17(19(22)25-20)12-14-8-10-16(11-9-14)23-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXIEQUZESIWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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